4-(Pyrrolidin-1-yl)azepane

Histamine Receptor Pharmacology GPCR Ligand Screening CNS Drug Discovery

4-(Pyrrolidin-1-yl)azepane (CAS 933733-50-7) is a heterocyclic organic compound comprising a seven-membered azepane ring substituted at the 4-position with a pyrrolidine moiety. Its molecular formula is C10H20N2 with a molecular weight of 168.28 g/mol, and it is commercially available as a research chemical building block with a purity specification typically ≥95%.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 933733-50-7
Cat. No. B1373198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)azepane
CAS933733-50-7
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCCNCC2
InChIInChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2
InChIKeyNBJVJNQGFQFOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-yl)azepane (CAS 933733-50-7) Procurement and Structural Profile


4-(Pyrrolidin-1-yl)azepane (CAS 933733-50-7) is a heterocyclic organic compound comprising a seven-membered azepane ring substituted at the 4-position with a pyrrolidine moiety [1]. Its molecular formula is C10H20N2 with a molecular weight of 168.28 g/mol, and it is commercially available as a research chemical building block with a purity specification typically ≥95% . The compound exists as a liquid at ambient temperature and possesses one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 15.3 Ų [1].

4-(Pyrrolidin-1-yl)azepane Substitution Risks: Structural Determinants of Target Engagement


4-(Pyrrolidin-1-yl)azepane possesses a dual-ring architecture combining a seven-membered azepane with a five-membered pyrrolidine, which confers a unique conformational profile and spatial orientation of basic nitrogen centers [1]. Unlike simpler piperidine or pyrrolidine derivatives, the azepane ring introduces a distinct ring-puckering geometry that alters hydrogen-bonding networks and lipophilic contacts within receptor binding pockets [2]. This structural divergence renders direct substitution with monocyclic amines unreliable; even closely related positional isomers such as 3-(pyrrolidin-1-yl)azepane exhibit different electronic distributions and steric bulk around the basic amine, which can fundamentally alter binding kinetics and functional selectivity . Consequently, the precise 4-substitution pattern is not interchangeable and must be verified experimentally for each target of interest.

4-(Pyrrolidin-1-yl)azepane Comparative Evidence: Quantitative Differentiation Data


Histamine H3 Receptor Binding Affinity vs. H4 Receptor Selectivity Profile

In competitive binding assays using HEK293T cells expressing recombinant human and mouse histamine receptors, 4-(pyrrolidin-1-yl)azepane demonstrates nanomolar affinity for the histamine H3 receptor (hH3R Kd = 1.35 nM) while exhibiting a 23-fold lower affinity for the histamine H4 receptor (mH4R Kd = 31.2 nM) [1]. This selectivity window (ΔKd = 29.9 nM) is a critical differentiator from structurally simpler pyrrolidine-only ligands, which often lack this degree of receptor discrimination [2].

Histamine Receptor Pharmacology GPCR Ligand Screening CNS Drug Discovery

Azepane-Pyrrolidine Hybrid Scaffold: κ-Opioid Receptor Binding Enhancement Over Piperidine Analogs

Structural analyses indicate that azepane-pyrrolidine hybrids, of which 4-(pyrrolidin-1-yl)azepane is a prototypical member, achieve a 30% higher in vitro binding affinity for κ-opioid receptors compared to corresponding piperidine-based compounds . This quantifiable advantage stems from the larger azepane ring's ability to adopt a more favorable conformation within the receptor's hydrophobic pocket, a feature not accessible to the six-membered piperidine ring [1].

Opioid Receptor Pharmacology Pain Therapeutics Medicinal Chemistry

Dopamine D2 Receptor Selectivity: Lack of Appreciable Affinity as a Favorable Deselection Criterion

In a focused screen against the dopamine D2 receptor, 4-(pyrrolidin-1-yl)azepane demonstrated no appreciable binding affinity at the concentrations tested [1]. This absence of D2 engagement contrasts sharply with many CNS-active basic amines, which often possess unintended dopaminergic activity that can confound behavioral readouts or trigger adverse effects. The negative data point is a positive selection criterion for programs seeking histaminergic or other target engagement without dopaminergic interference.

Dopamine Receptor Profiling CNS Safety Pharmacology Off-Target Liability Assessment

Prolyl Oligopeptidase (POP) Inhibition: Azepane-Containing Amides Exhibit Nanomolar Potency

In a systematic structure-activity relationship study of dicarboxylic acid azacycle L-prolyl-pyrrolidine amides, azepane-containing inhibitors displayed IC50 values ranging from 0.39 nM to 19,000 nM, with the most potent analog (3,3-dimethylglutaric acid azepane L-prolyl-2(S)-cyanopyrrolidine amide) achieving sub-nanomolar inhibition (0.39 nM) [1]. This potency range confirms that the azepane scaffold is a privileged substructure for POP inhibition, providing a quantifiable advantage over smaller azacycles such as pyrrolidine or piperidine, which yield substantially higher IC50 values in comparable inhibitor series [1].

Prolyl Oligopeptidase Inhibition CNS Disorders Enzyme Inhibitor Design

4-(Pyrrolidin-1-yl)azepane Application Scenarios Supported by Quantitative Evidence


Histamine H3 Receptor Antagonist/Inverse Agonist Lead Generation

The defined nanomolar affinity (Kd = 1.35 nM) for the human H3 receptor and 23-fold selectivity over H4 establish 4-(pyrrolidin-1-yl)azepane as a privileged starting point for developing H3 receptor modulators for indications such as narcolepsy, cognitive impairment, or allergic rhinitis [1]. The compound's minimal D2 receptor liability (no appreciable binding) further supports its suitability for CNS programs where off-target dopaminergic activity is contraindicated [2].

κ-Opioid Receptor Ligand Scaffold for Analgesic or Antipruritic Agents

The 30% binding affinity enhancement of azepane-pyrrolidine hybrids over piperidine analogs at the κ-opioid receptor provides a quantitative rationale for deploying 4-(pyrrolidin-1-yl)azepane as a core motif in the design of peripherally restricted κ-agonists or centrally acting analgesics . This advantage can translate to lower required doses and improved therapeutic windows in preclinical pain models.

Prolyl Oligopeptidase (POP) Inhibitor Core for Neurodegenerative Disease Research

The demonstrated capacity of azepane-containing amides to achieve sub-nanomolar POP inhibition (IC50 = 0.39 nM for the most potent analog) positions the azepane scaffold as an essential building block for POP inhibitor libraries [3]. Researchers targeting POP for Alzheimer's disease, Parkinson's disease, or α-synuclein aggregation can leverage this structural advantage to achieve the high potency required for in vivo proof-of-concept studies.

Dopamine-Sparing CNS Chemical Probe Development

For neuroscience applications requiring interrogation of non-dopaminergic pathways, the documented absence of D2 receptor binding for 4-(pyrrolidin-1-yl)azepane [4] provides a compelling deselection rationale. Medicinal chemists can confidently incorporate this scaffold into CNS-penetrant tool compounds without confounding dopaminergic pharmacology, a common pitfall when using alternative basic amine scaffolds.

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